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An Objective Comparison of Cycloastragenol and TA-65 in Scientific Literature

Introduction
In the realm of aging research and cellular health, the activation of telomerase, an enzyme

responsible for maintaining the length of telomeres, has emerged as a key area of

investigation. Telomeres, the protective caps at the ends of chromosomes, shorten with each

cell division, contributing to cellular aging and senescence. Cycloastragenol (CAG) and TA-65

are two compounds derived from the root of Astragalus membranaceus that have garnered

significant attention for their potential to activate telomerase and, consequently, combat age-

related cellular decline. This guide provides an objective comparison of their efficacy as

documented in scientific literature, targeting researchers, scientists, and drug development

professionals.

Cycloastragenol is a naturally occurring small molecule, a triterpenoid saponin, that is

considered the active aglycone of astragaloside IV.[1][2] TA-65 is a proprietary dietary

supplement that is also derived from Astragalus membranaceus and is described as a small

molecule telomerase activator.[3][4][5] While the exact composition of TA-65 is not publicly

disclosed, it is understood to contain a substance related to cycloastragenol in a formulation

designed for enhanced bioavailability.[6][7][8]
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The following tables summarize the quantitative data from key studies on the effects of

Cycloastragenol and TA-65 on telomerase activation and telomere length.

Table 1: In Vitro and In Vivo Studies on Cycloastragenol
(CAG)
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Study Type Model System
Concentration/
Dose

Key Findings Reference

In Vitro

Human Neonatal

Keratinocytes

(HEKn)

3 µM

Greatest

telomerase

activation, similar

to Epidermal

Growth Factor

(EGF) at 50

ng/ml. Doubled

cell growth after

6 days of

treatment.

[9]

In Vitro

PC12 cells,

primary cortical

and hippocampal

neurons

0.1-0.3 µM

Induced

telomerase

activity.

[9]

In Vitro

Mouse

Embryonic

Fibroblasts

(MEFs)

haploinsufficient

for TERC

Not specified

Activates

telomerase and

lengthens

telomeres in a

telomerase-

dependent

manner.

[1]

In Vivo Rats
10, 20, and 40

mg/kg (oral)

Oral

bioavailability of

approximately

25.70% at 10

mg/kg.

[10]

In Vivo Mice Not specified Dietary

supplementation

increases

Telomerase

Reverse

Transcriptase

(TERT)

[1]
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expression in

bone marrow,

lungs, heart,

brain, and liver.

Table 2: Clinical and Preclinical Studies on TA-65
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Study Type
Model
System/Sub
jects

Dose Duration
Key
Findings

Reference

Human

Clinical Trial

(Randomized

, Double-

Blind,

Placebo-

Controlled)

117 CMV-

positive

subjects (53-

87 years)

Low Dose:

250 U (8 mg

active

ingredient)

12 months

Significant

increase in

telomere

length (530 ±

180 bp; p =

0.005)

compared to

placebo

group which

lost telomere

length (290 ±

100 bp; p =

0.01).

[3][4]

Human

Clinical Trial

(Randomized

, Double-

Blind,

Placebo-

Controlled)

117 CMV-

positive

subjects (53-

87 years)

High Dose:

1000 U (32

mg active

ingredient)

12 months

No

statistically

significant

change in

telomere

length.

[3][4]
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In Vivo Female Mice

Dietary

supplementat

ion

3 months

Increased

telomerase

activity by

approximatel

y two-fold in

mouse

fibroblasts.

Elongation of

short

telomeres

and reduction

of DNA

damage.

[5]

In Vivo Mice

Dietary

supplementat

ion

3 months

10-fold

increase in

mouse TERT

mRNA and

protein levels

in the liver.

[5]

Experimental Protocols
Key Experiment: Randomized, Double-Blind, Placebo-
Controlled Study of TA-65
Objective: To evaluate the effect of TA-65 on telomere length in humans.

Study Design: A randomized, double-blind, placebo-controlled study was conducted over a 12-

month period.[3][4]

Participants: 117 relatively healthy cytomegalovirus (CMV)-positive subjects aged between 53

and 87 years.[3][4]

Intervention:
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Low-Dose Group (n=23): Received one capsule of TA-65 (250 U, containing 8 mg of the

active ingredient) and three placebo capsules daily.[3]

High-Dose Group (n=22): Received four capsules of TA-65 (total 1000 U, containing 32 mg

of the active ingredient) daily.[3]

Placebo Group (n=52): Received four placebo capsules daily.[3]

Methodology:

Telomere Length Measurement: Telomere length was measured at baseline, 3, 6, 9, and 12

months. The specific method for telomere length analysis was likely quantitative PCR

(qPCR) or a similar high-throughput method, though the abstract does not specify the exact

technique.

Study Cycles: The study involved 104-day cycles, consisting of 90 days of product/placebo

intake followed by a 14-day washout period.[3]

Statistical Analysis: Changes in telomere length from baseline were compared between the

groups using appropriate statistical tests (e.g., t-tests or ANOVA) with p-values calculated to

determine statistical significance.[3][4]

Key Experiment: In Vitro Telomerase Activation by
Cycloastragenol
Objective: To determine the effect of Cycloastragenol (CAG) on telomerase activity in human

cells.

Cell Line: Human Neonatal Keratinocytes (HEKn).[9]

Treatment: HEKn cells were treated with varying concentrations of CAG (0.01-10 µM) for 24

hours. A vehicle control (DMSO) and a positive control (Epidermal Growth Factor, EGF, at 50

ng/ml) were also used.[9]

Methodology:
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Telomerase Activity Assay: Telomerase activity in the cell lysates was measured using the

Real-time Quantitative Telomeric Repeat Amplification Protocol (RQ-TRAP) assay. This is a

highly sensitive PCR-based method that quantifies the amount of telomeric repeats added to

a substrate by telomerase.[9]

Cell Proliferation Assay: To assess the effect on cell growth, an MTT assay was performed

on HEKn cells treated with 3 µM CAG for 6 days.[9]

Data Analysis: Telomerase activity was expressed as a fold change relative to the vehicle

control. Statistical significance was determined using appropriate statistical tests.[9]

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways for telomerase activation by

Cycloastragenol and a typical experimental workflow for evaluating telomerase activators.

Proposed Signaling Pathways for Telomerase Activation by Cycloastragenol (CAG)
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Caption: Proposed signaling pathways for Cycloastragenol (CAG)-mediated telomerase

activation.
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General Experimental Workflow for Evaluating Telomerase Activators
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Caption: A generalized experimental workflow for the evaluation of telomerase activators.

Comparative Analysis and Discussion
Direct, head-to-head comparative studies of Cycloastragenol and TA-65 are lacking in the

published scientific literature, making a definitive statement on their relative efficacy

challenging. However, based on the available data, several points can be discussed.

Efficacy: The most robust evidence for in vivo efficacy in humans comes from the clinical trial

on TA-65.[3][4] The low dose of TA-65 demonstrated a statistically significant increase in

telomere length over a 12-month period.[3][4] Interestingly, the high dose did not show a

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1669396?utm_src=pdf-body-img
https://www.benchchem.com/product/b1669396?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5178008/
https://pubmed.ncbi.nlm.nih.gov/26950204/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5178008/
https://pubmed.ncbi.nlm.nih.gov/26950204/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


significant effect, suggesting a potential bell-shaped dose-response curve.[3] For

Cycloastragenol, while preclinical studies are promising, demonstrating telomerase activation

in various cell types and increased TERT expression in animal tissues, there is a lack of

published, peer-reviewed clinical trials with the same level of rigor as the TA-65 study to

quantify its effect on telomere length in humans.[1][9]

Bioavailability and Formulation: TA-65 is marketed as a product with enhanced bioavailability.

[6][7] The clinical trial on TA-65 used a specific formulation (TA-65MD) designed to improve its

absorption.[3] Studies on Cycloastragenol have indicated that while it is absorbed through the

intestinal epithelium, it undergoes extensive first-pass metabolism in the liver, which could limit

its oral bioavailability.[2][11] This suggests that the formulation of the delivery system is a

critical factor in the in vivo efficacy of these compounds.

Mechanism of Action: Both compounds are believed to exert their effects through the activation

of telomerase. The proposed signaling pathways for Cycloastragenol involve the activation of

several kinases, including Src/MEK/ERK and JAK/STAT pathways, which ultimately lead to

increased expression of TERT, the catalytic subunit of telomerase.[2] The precise molecular

interactions of the active component in TA-65 are proprietary but are presumed to be similar,

focusing on the upregulation of telomerase activity.[12]

Conclusion
Both Cycloastragenol and TA-65 have demonstrated the ability to activate telomerase in

preclinical studies. TA-65 has further substantiated this with a randomized, double-blind,

placebo-controlled clinical trial in humans, showing a statistically significant increase in

telomere length at a specific low dose. The formulation of TA-65 is designed for enhanced

bioavailability, which may be a key factor in its observed in vivo effects. While Cycloastragenol
shows promise in in vitro and animal studies, more rigorous clinical trials are needed to

establish its efficacy in humans and to allow for a direct comparison with TA-65. Future

research should focus on head-to-head comparative studies and further elucidation of the

dose-response relationship for both compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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